molecular formula C55H75N17O13 B7825006 Gonadorelin diacetate CAS No. 6918-09-8

Gonadorelin diacetate

Cat. No. B7825006
CAS RN: 6918-09-8
M. Wt: 1182.3 g/mol
InChI Key: XLXSAKCOAKORKW-UHFFFAOYSA-N
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Description

Gonadorelin diacetate, also known as gonadotropin-releasing hormone (GnRH), is a synthetic decapeptide prepared using solid phase peptide synthesis . It is responsible for the release of follicle-stimulating hormone and luteinizing hormone from the anterior pituitary . It is used in fertility medicine and to treat amenorrhea and hypogonadism .


Synthesis Analysis

Gonadorelin is a synthetic decapeptide prepared using solid phase peptide synthesis . A biomimetic enzyme-linked immunosorbent assay (BELISA) has been developed for the analysis of gonadorelin using molecularly imprinted polymer-coated microplates .


Molecular Structure Analysis

The molecular formula of Gonadorelin diacetate is C59H83N17O17 . It has a molar mass of 1302.394 Da .


Chemical Reactions Analysis

The degradation kinetics of gonadorelin were investigated systematically with reversed-phase high-performance liquid chromatography . The overall degradation rate constant as a function of the temperature under acidic and alkaline conditions obeys the Arrhenius equation .


Physical And Chemical Properties Analysis

Gonadorelin diacetate is a clear liquid . Its specific gravity is 1.007 g/cm3 . The molecular weight of the diacetate tetrahydrate ester is 1374.48 and its empirical formula is C59H91N17O21 .

Scientific Research Applications

Fertility and Reproductive Health

Gonadorelin diacetate, a synthetic form of gonadotropin-releasing hormone (GnRH), plays a significant role in managing fertility and reproductive health in animals. Studies have demonstrated its effectiveness in inducing ovulation and improving fertility rates in dairy cows. For instance, Luchterhand et al. (2019) found that different commercial GnRH products, including gonadorelin diacetate, resulted in comparable ovulation and pregnancy rates in lactating dairy cows following a Double-Ovsynch protocol. Additionally, Martínez et al. (2003) observed that gonadorelin formulations influenced luteinizing hormone secretion and follicular dynamics, leading to higher ovulation rates in cattle treated with certain formulations of gonadorelin diacetate. Moreover, research by Picard-Hagen et al. (2015) compared the efficacy of gonadorelin diacetate with other GnRH analogs in stimulating LH surge and ovulation in cattle, highlighting its role in animal reproduction management Luchterhand et al., 2019; Martínez et al., 2003; Picard-Hagen et al., 2015.

Biomedical Applications

In the biomedical field, Gonadorelin diacetate has been explored for its potential in various applications. Torrini et al. (2021) developed a novel bioassay for the detection of gonadorelin in urine, which is significant for fertility medicine and hormonal dysfunction treatment. This assay utilizes a molecularly imprinted polymer (MIP) for highly selective and sensitive detection, showcasing the broader applicability of gonadorelin diacetate beyond traditional reproductive treatments Torrini et al., 2021.

Veterinary Medicine

In veterinary medicine, gonadorelin diacetate has been utilized for enhancing reproductive efficiency. For example, research conducted by Defensor et al. (2021) on bovine embryo recipients indicated that administering gonadorelin increased conception rates and reduced pregnancy losses, suggesting its potential as a fertility-enhancing tool in animal husbandry. Campos et al. (2016) also studied the effects of gonadorelin in timed artificial insemination protocols in cattle, further affirming its importance in veterinary reproductive management Defensor et al., 2021; Campos et al., 2016.

Mechanism of Action

Gonadorelin acts similar to GnRH. It helps stimulate the release of LH and FSH by acting like GnRH on the pituitary gland. When LH and FSH levels increase, the gonads and sex organs start producing reproductive hormones .

Safety and Hazards

Gonadorelin is suspected of damaging fertility and the unborn child. It causes damage to organs through prolonged or repeated exposure . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXSAKCOAKORKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H75N17O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1182.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Gonadorelin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014782
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.88e-02 g/L
Record name Gonadorelin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00644
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Record name Gonadorelin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014782
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Systemic - Like naturally occurring gonadotropin-releasing hormone (GnRH), gonadorelin primarily stimulates the synthesis and release of luteinizing hormone (LH) from the anterior pituitary gland. Follicle-stimulating hormone (FSH) production and release is also increased by gonadorelin, but to a lesser degree. In prepubertal females and some gonadal function disorders, the FSH response may be greater than the LH response. For the treatment of amenorrhea, delayed puberty, and infertility the administration of gonadorelin is used to simulate the physiologic release of GnRH from the hypothalamus in treatment of delayed puberty, treatment of infertility caused by hypogonadotropic hypogonadism, and induction of ovulation in those women with hypothalamic amenorrhea. This results in increased levels of pituitary gonadotropins LH and FSH, which subsequently stimulate the gonads to produce reproductive steroids.
Record name Gonadorelin
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Product Name

Gonadorelin diacetate

CAS RN

33515-09-2, 9034-40-6, 71447-49-9, 6918-09-8
Record name Gonadorelin
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URL https://www.drugbank.ca/drugs/DB00644
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Record name Luteinizing hormone-releasing factor
Source EPA Chemicals under the TSCA
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Record name Gonadorelin
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Record name Luteinizing hormone releasing hormone human acetate salt
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Record name Gonadorelin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014782
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The synthesis of peptide Ac-D-Nal(2)-D-Phe(4 Cl)-D-Trp-Ser-Arg-D-Lys[(Cu++)(POL)2 (DL-A2 pr)]-Leu-Arg-Pro-D-Ala-NH2 was performed by reacting [Ac-D-Nal(2)1, D-Phe(4Cl)2, D-Trp3, Arg5,D-Lys(DL-A2 pr)6, D-Ala10 ]LHRH (Preparation VIII, 40 mg of a TFA salt) in DMF (0.2 ml) at pH 8 (adjusted with sodium hydroxide and sodium acetate) with pyridoxal hydrochloride (Aldrich, 4 mg) then, after standing at room temperature for 1 hour, with copper(II) acetate (3 mg in 0.05 ml water). The crude product was purified by HPLC under conditions given in Example XI (system iv) to yield [Ac-D-Nal(2)1,D-Phe(4Cl)2,D-Trp3,Arg5,D-Lys[(Cu++)(POL)2 (DL-A2 pr)]6,D-Ala10 ]LHRH (40 mg) with HPLC retention time of 6.3 min.
Quantity
0.05 mL
Type
catalyst
Reaction Step One
[Compound]
Name
peptide Ac-D-Nal(2)-D-Phe(4 Cl)-D-Trp-Ser-Arg-D-Lys
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
VIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.